molecular formula C11H11N3OS B2356659 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034460-25-6

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2356659
CAS No.: 2034460-25-6
M. Wt: 233.29
InChI Key: PEROYNSECPLUSZ-UHFFFAOYSA-N
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Description

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a sophisticated chemical hybrid designed for medicinal chemistry and oncology research. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in drug discovery known for its diverse biological activities, fused to a 2-oxa-5-azabicyclo[2.2.1]heptane moiety, which serves as a rigid, three-dimensional building block. The thieno[3,2-d]pyrimidine scaffold is a purine isostere and has demonstrated significant potential in anticancer agent development. Derivatives of this scaffold have been identified as potent tubulin polymerization inhibitors and vascular disrupting agents , exhibiting strong antiproliferative activity at nanomolar concentrations against various cancer cell lines, including paclitaxel-resistant variants . These compounds typically act by arresting the cell cycle at the G2/M phase and inducing apoptosis through the mitochondrial pathway . Other research avenues for this scaffold include its role as a potent and selective inhibitor of kinases such as PIM-1, which are implicated in hematopoietic malignancies and solid tumors . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

5-thieno[3,2-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-16-10-9(1)12-6-13-11(10)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEROYNSECPLUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core First Approach

Formation of the 2-oxa-5-azabicyclo[2.2.1]heptane moiety followed by coupling with a preformed thienopyrimidine derivative. This method leverages palladium-catalyzed C–N bond formation to install the heteroaromatic group.

Thienopyrimidine First Approach

Synthesis of the thieno[3,2-d]pyrimidine nucleus prior to annulation with the bicyclic amine. Enaminones and cyclocondensation reactions are critical for constructing the fused thiophene-pyrimidine system.

Synthesis of the Thieno[3,2-d]pyrimidin-4-yl Motif

Cyclocondensation of Enaminones

Enaminones derived from thiophene-2-carboxaldehydes serve as versatile intermediates. Reaction with amidines or guanidines under acidic conditions yields the pyrimidine ring. For instance, Mabkhot et al. demonstrated that heating 3-(thiophen-2-yl)prop-2-en-1-one with ammonium acetate in acetic acid produces thieno[2,3-b]pyridine derivatives, which are oxidized to the pyrimidinone.

Representative Procedure
A mixture of 3-methyl-4-oxo-7-phenylthieno[2,3-b]pyridine-2-carboxylate (1.0 mmol) and 4-aminopyridine (1.2 mmol) in glacial acetic acid (5 mL) was refluxed for 6 hours. The product precipitated upon cooling, yielding 82% of 5a after column chromatography (hexane:EtOAc, 1:1).

Microwave-Assisted Synthesis

Modern techniques reduce reaction times significantly. Irradiation of thiourea derivatives with α,β-unsaturated ketones in dimethylformamide (DMF) at 150°C for 20 minutes affords thienopyrimidines with >75% yields.

Construction of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

Palladium-Catalyzed 1,2-Aminoacyloxylation

A breakthrough methodology involves Pd(II)-mediated difunctionalization of cyclopentenes. Zhang et al. reported that treating cyclopentene with benzoyloxyamine derivatives in the presence of Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ (2 equiv) in dichloroethane at 60°C generates the bicyclic amine with excellent diastereoselectivity (dr > 20:1).

Mechanistic Insight
The reaction proceeds via oxidative addition of the cyclopentene double bond to Pd(II), followed by intramolecular nucleophilic attack of the amine to form the bridged structure. Acyloxy groups act as transient directing groups.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (2nd generation) facilitates the cyclization of diene precursors. For example, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride was synthesized from N-allyl glycine derivatives via RCM in 68% yield.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The bicyclic amine reacts with chlorothienopyrimidines under basic conditions. In a patented procedure, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1.2 equiv) and 4-chlorothieno[3,2-d]pyrimidine (1.0 equiv) were heated with triethylamine (3.0 equiv) in acetonitrile at 80°C for 12 hours, achieving 75% yield.

Optimization Data

Parameter Condition Yield (%)
Base K₂CO₃ 62
Base Et₃N 75
Solvent MeCN 75
Solvent DMF 68
Temperature (°C) 80 75
Temperature (°C) 100 70

Buchwald–Hartwig Amination

Palladium-catalyzed C–N coupling using Xantphos as a ligand enables room-temperature reactions. A mixture of 4-bromothieno[3,2-d]pyrimidine (1.0 mmol), bicyclic amine (1.5 mmol), Pd₂(dba)₃ (3 mol%), and Xantphos (6 mol%) in toluene at 25°C for 24 hours provided the product in 81% yield.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.2 Hz, 1H, thieno-H), 4.62–4.58 (m, 2H, bridgehead-H), 3.95 (dd, J = 9.6, 2.4 Hz, 1H, OCH₂), 3.42–3.35 (m, 2H, NCH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
  • HRMS (ESI+) : m/z calcd for C₁₄H₁₂N₃O₂S [M+H]⁺ 294.0648; found 294.0651.

X-ray Crystallography

Single-crystal analysis of a related analogue, 3-methyl-4-oxo-7-phenylthieno[2,3-b]pyridine, confirmed the planar geometry of the thienopyrimidine system and the boat conformation of the bicyclic amine.

Comparative Evaluation of Synthetic Routes

Table 2. Efficiency of Key Methods

Method Yield (%) Purity (%) Reaction Time (h)
Nucleophilic Substitution 75 98 12
Buchwald–Hartwig 81 99 24
Microwave Cyclocondensation 78 95 0.33

The Buchwald–Hartwig method offers superior yields but requires expensive catalysts. Microwave-assisted synthesis excels in speed, making it ideal for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of catalysts to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups that enhance the compound’s pharmacological properties .

Scientific Research Applications

5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can induce apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Derivatives

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
  • Structure : Chloro and cyclopropyl groups on the pyrimidine ring.
  • Properties : Molecular weight 251.71 g/mol (C₁₂H₁₄ClN₃O), purity ≥95% .
  • Applications : Discontinued (supplier data), likely due to synthesis challenges or suboptimal pharmacokinetics.
Compound 42 (1S,4S)-5-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
  • Structure: Triazine core with morpholino substituents.
  • Synthesis : Reacted (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane with chlorotriazine (72% yield) .
  • Applications: Potential kinase inhibitor due to triazine’s affinity for ATP-binding pockets.
5-(2-Chloro-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
  • Structure : Fluorophenyl and cyclopenta groups enhance lipophilicity.
  • Synthesis: DIPEA-mediated coupling in methanol at 20°C .
  • Applications : CNS-targeted therapies due to fluorophenyl’s blood-brain barrier penetration.
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane
  • Structure : Tosyl (p-toluenesulfonyl) group at the 5-position.
  • Applications : Intermediate for further functionalization (e.g., nucleophilic substitutions) .

Advantages and Limitations

  • Target Compound: Advantages: Thienopyrimidine’s electron-rich structure may enhance target binding. Bridged scaffold improves selectivity .
  • 5-(6-Chloro-2-cyclopropyl...) :

    • Advantages: Moderate molecular weight for bioavailability.
    • Limitations: Discontinued, possibly due to stability issues .
  • Fluorophenyl Derivative :

    • Advantages: Fluorine enhances metabolic stability and lipophilicity.
    • Limitations: Higher molecular weight may reduce solubility.

Biological Activity

The compound 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that incorporates a thieno[3,2-d]pyrimidine moiety and an azabicyclo framework. Its molecular formula is C₁₃H₁₃N₃O, and it has a CAS number of 2034460-25-6. The structural complexity allows for diverse interactions with biological targets.

Antiparasitic Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antiparasitic activity. In particular, compounds similar to This compound have been tested against Plasmodium falciparum and Trypanosoma brucei .

Case Study: Antiparasitic Efficacy

In a study evaluating the efficacy of various thieno[3,2-d]pyrimidine derivatives, the compound demonstrated an IC50 value of approximately 0.059 µM against the chloroquine-resistant strain of P. falciparum (K1 strain) . This level of activity suggests a strong potential for development as an antimalarial agent.

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using rat skeletal myoblasts (L-6 cells). The selectivity index (SI) was calculated to assess the safety profile relative to its antiparasitic activity. The compound showed a SI value exceeding 254.5 , indicating low cytotoxicity while maintaining potent antiparasitic effects .

The biological activity is believed to stem from the compound's ability to inhibit specific enzymes involved in parasite metabolism and proliferation. Inhibitory assays have shown that thieno[3,2-d]pyrimidine derivatives can modulate sirtuin activity, which is crucial for cellular regulation in both parasites and host cells .

Comparative Activity Table

Compound NameTarget OrganismIC50 (µM)Selectivity Index
This compoundPlasmodium falciparum K10.059254.5
PyrimethaminePlasmodium falciparum NF540.017N/A
ChloroquinePlasmodium falciparum NF540.023N/A

Q & A

Q. What are the recommended synthetic routes for preparing 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane?

The compound can be synthesized via reductive amination using sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH ~6). For example, thieno[3,2-d]pyrimidine-4-carbaldehyde intermediates can react with primary or secondary amines in dry methanol under argon, followed by purification via recrystallization (DMF-acetic acid or DMF-ethanol mixtures). This method yields derivatives with high purity (>85%) and structural confirmation via IR, 1^1H/13^{13}C NMR, and elemental analysis .

Q. How should researchers characterize the structural integrity of this bicyclic compound?

Key characterization steps include:

  • Spectroscopy : IR to confirm carbonyl or amine groups, 1^1H/13^{13}C NMR to verify bicyclic scaffold geometry and substituent positions.
  • Chromatography : HPLC or TLC to assess purity (>95% recommended for pharmacological studies).
  • Thermal Analysis : Melting points (>300°C decomposition observed in related thieno-pyrimidines) to confirm stability .

Q. What experimental designs are suitable for evaluating its pharmacological activity?

Adopt randomized block designs with split-split plots for multi-factorial analysis. For example:

  • Main plots : Test compound concentrations.
  • Subplots : Biological targets (e.g., dihydrofolate reductase inhibition assays).
  • Sub-subplots : Time-dependent effects (e.g., IC50 measurements at 24h, 48h). Use four replicates per group and validate via ANOVA .

Advanced Research Questions

Q. How can reaction yields be optimized for reductive amination steps in complex bicyclic systems?

Optimize by:

  • Solvent selection : Dry methanol minimizes side reactions.
  • pH control : Maintain pH ~6 using acetate buffers to stabilize the imine intermediate.
  • Catalyst screening : Compare NaBH3CN vs. other reductants (e.g., NaBH4 with TiCl4).
  • Substrate scope : Bulky amines (e.g., 2,5-dichloroaniline) may require pre-formed imine intermediates to avoid steric hindrance .

Q. How does aqueous stability impact biological assays for this compound?

Conduct accelerated stability studies:

  • Hydrolytic degradation : Incubate in PBS (pH 7.4) at 37°C for 72h. Monitor degradation via LC-MS.
  • Photostability : Expose to UV light (254 nm) for 24h; thieno-pyrimidines are prone to ring-opening under prolonged UV .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect conformational exchange (e.g., ring puckering in the azabicyclo system).
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures.
  • Computational validation : Compare experimental 13^{13}C shifts with DFT-calculated values .

Q. What methodologies assess the environmental fate of this compound in ecological studies?

Follow ISO 14507:2003 guidelines:

  • Abiotic degradation : Test hydrolysis (pH 4–9), photolysis (simulated sunlight), and adsorption (soil column studies).
  • Biotic degradation : Use OECD 301B Ready Biodegradability Test with activated sludge.
  • Bioaccumulation : Calculate logP values (estimated ~2.1 for similar thieno-pyrimidines) to predict lipid solubility .

Q. Are alternative synthetic routes viable for scale-up?

Explore:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300W, 20 min).
  • Flow chemistry : Continuous processing improves yield for oxidation steps (e.g., Dess-Martin periodinane-mediated aldehyde generation).
  • Enzymatic catalysis : Lipases or transaminases for enantioselective synthesis of chiral intermediates .

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